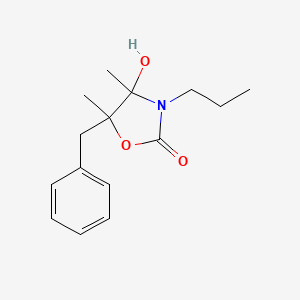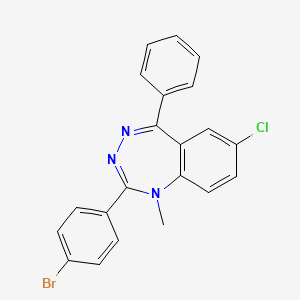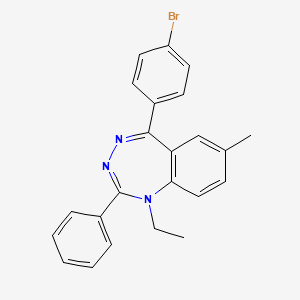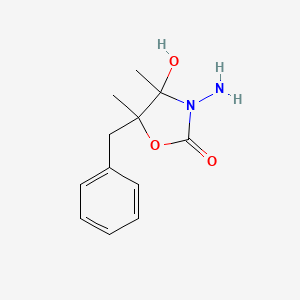
5-BENZYL-4-HYDROXY-4,5-DIMETHYL-3-PROPYL-1,3-OXAZOLAN-2-ONE
Overview
Description
5-Benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a propyl group attached to an oxazolidinone ring. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-4-HYDROXY-4,5-DIMETHYL-3-PROPYL-1,3-OXAZOLAN-2-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
5-Benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its potential use as an antibiotic or other therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BENZYL-4-HYDROXY-4,5-DIMETHYL-3-PROPYL-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets. In the context of its potential antimicrobial activity, the compound may inhibit protein synthesis by binding to the bacterial ribosome. This binding interferes with the translation process, ultimately leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a similar structure.
Uniqueness
5-Benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one is unique due to its specific substituents, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
5-benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-10-16-13(17)19-14(2,15(16,3)18)11-12-8-6-5-7-9-12/h5-9,18H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDYOVVLFRADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)OC(C1(C)O)(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B4304429.png)
![diethyl tetrazolo[1,5-a]quinoxalin-4-ylamidophosphate](/img/structure/B4304437.png)
![N-(3'-acetyl-1-ethyl-5-methoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4304453.png)
![N-[1-BENZYL-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL]-4-(2-METHYL-2-PROPANYL)BENZAMIDE](/img/structure/B4304461.png)
![N-[1-butyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2,4-dichlorobenzamide](/img/structure/B4304464.png)
![6-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(3,4-DIETHOXYBENZYL)-5-IMINO-5,6-DIHYDRO-7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B4304488.png)
![3A,9B-DIMETHYL-1-PHENETHYL-3A,4,5,9B-TETRAHYDRONAPHTHO[1,2-D][1,3]OXAZOL-2(1H)-ONE](/img/structure/B4304492.png)

![4,13-dibenzyl-3,4,13-trimethyl-5,12-dioxa-7,10-diazatricyclo[8.3.0.03,7]tridec-1-ene-6,11-dione](/img/structure/B4304504.png)
![2-{4-[4,4-DIMETHYL-6-OXO-2-(PYRROLIDIN-1-YL)CYCLOHEX-1-EN-1-YL]-4-OXOBUTYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4304512.png)
![N-[3-(4-ISOPROPYL-5,5-DIMETHYL-1,3-DIOXAN-2-YL)PHENYL]-4-OXO-3,4-DIHYDRO-1-PHTHALAZINECARBOXAMIDE](/img/structure/B4304519.png)
![2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(1-PYRROLIDINYL)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B4304523.png)
